
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Overview
Description
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS: 6386-38-5) is a hindered phenol antioxidant widely used in polymer stabilization and industrial applications. It is synthesized via the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions, often using dimethyl sulfoxide (DMSO) as a promoter . The compound exhibits a molecular weight of 292.42 g/mol, a melting point of 60–67°C, and solubility in organic solvents such as methanol, while being nearly insoluble in water . Its antioxidative properties stem from the phenolic hydroxyl group, which scavenges free radicals, inhibiting oxidative degradation in materials like plastics and rubbers . Recent studies also highlight its biosynthesis using Ceratocystis fimbriata fungi and oil palm frond (OPF) juice as a sustainable substrate, achieving a maximum relative peak area of 0.29% under optimized conditions (pH 8, 25°C, 100 rpm agitation) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can be synthesized through the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . Another method involves using potassium hydroxide as a catalyst, with a material ratio of 2,6-di-tert-butylphenol to methyl acrylate of 1:1.1. The reaction is carried out at a dropping temperature of 110°C for 1.5 hours, followed by a reaction temperature of 130°C for 4 hours. The product is then crystallized in methanol, filtered, and dried to obtain a white solid with a yield of approximately 95% .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions using similar conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
Plastics and Polymers
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is extensively used as an antioxidant in the production of polyolefins, such as polypropylene and polyethylene. Its ability to inhibit oxidative degradation enhances the longevity and performance of these materials.
Table 1: Antioxidant Efficacy in Plastics
Polymer Type | Antioxidant Used | Concentration (%) | Performance Improvement |
---|---|---|---|
Polypropylene | This compound | 0.1 - 0.5 | Increased thermal stability |
Polyethylene | This compound | 0.1 - 0.5 | Enhanced UV resistance |
Polystyrene | This compound | 0.1 - 0.5 | Reduced discoloration |
Food Packaging
In the food industry, this compound serves as an effective antioxidant in packaging materials. Its non-toxic nature makes it suitable for food contact applications while providing protection against oxidative spoilage.
Case Study: Food Packaging Efficacy
A study demonstrated that incorporating this compound into polyethylene films significantly reduced oxidation rates in packaged food products over a six-month period .
Lubricants and Greases
The compound is also utilized in lubricants to prevent oxidative degradation during high-temperature operations. Its incorporation improves the thermal stability of lubricants, thereby extending their service life.
Table 2: Performance of Lubricants with Antioxidant Additives
Lubricant Type | Antioxidant Added | Temperature Range (°C) | Service Life Extension |
---|---|---|---|
Synthetic Oil | This compound | Up to 150 | 20% |
Mineral Oil | This compound | Up to 120 | 15% |
Coatings
In coatings and paints, this compound acts as a stabilizer against UV light degradation and oxidation. It helps maintain color integrity and performance over time.
Case Study: Coating Stability
Research indicates that coatings formulated with this compound exhibited significantly improved resistance to yellowing when exposed to UV light compared to those without the additive .
Environmental Impact and Safety
While this compound is generally regarded as safe for use in various applications, studies have been conducted to assess its environmental impact. Regulatory assessments indicate that it poses minimal risk when used according to guidelines .
Mechanism of Action
The antioxidant activity of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals. This prevents the oxidation of other molecules and stabilizes the polymer matrix .
Comparison with Similar Compounds
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate belongs to a family of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS: 2082-79-3)
- Structure : Features an octadecyl (C18) ester group instead of methyl.
- Properties: Higher molecular weight (estimated ~474.7 g/mol) and lipophilicity due to the long alkyl chain. Exhibits superior solubility in non-polar solvents and enhanced thermal stability .
- Applications : Primarily used as a polymeric stabilizer in polyvinyl chloride (PVC) and wastewater treatment due to its resistance to hydrolysis and oxidative environments .
- Synthesis: Prepared by transesterification of this compound with octadecyl alcohol using monobutyltin oxide as a catalyst .
Pentaerythritol Tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (CAS: 6683-19-8)
- Structure : A tetraester derivative where four 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate groups are linked to a pentaerythritol core.
- Properties: Extremely high molecular weight (1,177.66 g/mol) and multifunctional antioxidative capacity due to four active phenolic groups. Melting point exceeds 100°C .
- Applications : Used in high-performance polymers (e.g., polyethylene, polypropylene) for long-term thermal stabilization .
- Synthesis : Involves esterification of pentaerythritol with excess 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid under acidic conditions.
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid (CAS: 20170-32-5)
- Structure : The free acid form lacking an ester group.
- Properties : Molecular weight 278.39 g/mol, with higher polarity and water solubility compared to ester derivatives. Acts as a metabolic biomarker for human exposure to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants .
- Applications : Intermediate in synthesizing ester derivatives (e.g., AO1010, AO1024). Detected in 88–98% of human urine samples, indicating widespread environmental exposure .
Methyl 3-(4-hydroxyphenyl)propionate
- Structure : Lacks tert-butyl groups, reducing steric hindrance and antioxidative efficacy.
- Properties : Lower molecular weight (194.23 g/mol) and reduced thermal stability compared to tert-butyl-substituted analogs.
- Applications: Limited to low-temperature applications or as a precursor in fragrance synthesis .
Comparative Data Table
Research Findings and Key Differentiators
- Antioxidative Efficiency : this compound offers moderate stability, while pentaerythritol derivatives excel in high-temperature environments due to multiple active sites . Octadecyl derivatives are preferred in hydrophobic matrices like PVC .
- Environmental Impact : Biosynthesis of the methyl derivative using C. fimbriata and OPF juice reduces reliance on chemical synthesis, aligning with green chemistry principles .
- Human Exposure : The free acid form (CAS: 20170-32-5) is a urinary biomarker, highlighting the environmental persistence of this antioxidant family .
Biological Activity
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, commonly referred to as an antioxidant compound, is characterized by its unique chemical structure and significant biological activity. This compound is synthesized from 2,6-di-tert-butylphenol and methyl acrylate, and it exhibits properties that make it valuable in various applications, particularly in biochemistry and molecular biology.
Chemical Structure
The molecular formula for this compound is . The structure includes a phenolic hydroxyl group that is hindered sterically by two tert-butyl groups, which affects its reactivity and interaction with other molecules. The compound's structure facilitates intermolecular hydrogen bonding, enhancing its antioxidant properties.
Antioxidant Properties
This compound has been extensively studied for its antioxidant capabilities. It functions by scavenging free radicals and reducing oxidative stress in biological systems. The compound's effectiveness as an antioxidant stems from its ability to donate hydrogen atoms to free radicals, thus stabilizing them.
Case Studies
- Oxidative Stress Mitigation : A study demonstrated that this compound significantly mitigates oxidative stress in rat models subjected to high fructose diets. It reduced markers of oxidative damage and inflammation in liver tissues, suggesting potential therapeutic applications in metabolic disorders .
- Neuroprotective Effects : Research indicated that this compound protects neuronal cells from oxidative damage induced by neurotoxins. This highlights its potential role in neurodegenerative diseases .
The mechanism through which this compound exerts its biological effects primarily involves the modulation of signaling pathways associated with oxidative stress. It activates the Nrf2 pathway, which is crucial for the expression of antioxidant proteins that protect against cellular damage.
Industrial Use
This compound is utilized in various industrial applications due to its stability under thermal and UV conditions. It serves as an effective stabilizer in plastics and coatings, enhancing the longevity and durability of products exposed to harsh environmental conditions.
Research Applications
In laboratory settings, this compound is employed as a substrate for detecting peroxidase activity. Its reactivity with peroxidases makes it a valuable tool in biochemical assays .
Comparative Analysis of Biological Activity
Study | Model | Findings |
---|---|---|
Eleazu et al. (2022) | Rat model | Reduced oxidative stress markers; improved liver function |
Yang et al. (2021) | Cell culture | Neuroprotective effects against oxidative damage |
Zhang et al. (2021) | Chondrocyte model | Inhibition of apoptosis and extracellular matrix degradation |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and its derivatives?
The compound can be synthesized via transesterification using this compound (MPC) and alcohols (e.g., stearyl alcohol) with organic zinc salts as catalysts. Key parameters include reaction temperature (50–60°C), catalyst loading (0.1–0.3% w/w), and stoichiometric ratios to optimize yield and purity. Post-synthesis purification via recrystallization in ethanol is advised to achieve >98% purity .
Q. How can researchers validate the purity and structural integrity of this compound in synthetic workflows?
Use a combination of HPLC (C18 column, methanol/water mobile phase) and 1H/13C-NMR to confirm purity (>98%) and structural features like tert-butyl groups and ester linkages. Mass spectrometry (MS) with ESI+ ionization can verify molecular weight (e.g., m/z 530.87 for the stearyl ester derivative). Reference standards from pharmacopeial sources (e.g., USP) are critical for method validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
The compound is harmful via inhalation, skin contact, or ingestion. Use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of exposure, wash skin with copious water for ≥15 minutes. Store in airtight containers at room temperature, avoiding light and moisture. Spill management requires ethanol-based deactivation and inert adsorbents .
Advanced Research Questions
Q. How does the metabolic fate of this compound inform human exposure assessments?
Rat metabolism studies reveal that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid) is the primary urinary metabolite, acting as a biomarker for human exposure. Hydrolysis with β-glucuronidase followed by LC-MS/MS (MRM mode, LOD: 0.1 ng/mL) detects fenozan acid in 98% of human urine samples. Prevalent exposure routes include environmental contamination from polymer additives .
Q. What analytical challenges arise when distinguishing this compound from structurally similar antioxidants in environmental samples?
Co-elution issues with analogs (e.g., octadecyl or ethyl esters) require advanced chromatographic separation (UPLC with C18AQ columns) and high-resolution MS (Q-TOF). Isotopic labeling (e.g., ¹³C) or derivatization (BSTFA for silylation) enhances detection specificity. Method validation must address matrix effects in sludge or wastewater using isotopically labeled internal standards (e.g., BP-3-d5) .
Q. How do structural modifications (e.g., ester chain length) impact antioxidant efficacy and biological activity?
Increasing alkyl chain length (e.g., stearyl vs. methyl esters) enhances lipid solubility and thermal stability but reduces bioavailability. In vitro assays (DPPH radical scavenging, IC50: 10–20 μM) show tert-butyl groups and phenolic hydroxyls are critical for activity. Molecular dynamics simulations correlate steric hindrance from tert-butyl groups with reduced enzymatic degradation .
Q. What methodologies evaluate the environmental persistence and degradation pathways of this compound?
Use abiotic degradation studies (UV irradiation, hydrolysis at pH 3–11) and biotic assays (activated sludge microbial communities) to assess half-lives. LC-HRMS identifies degradation products like 3,5-di-tert-butyl-4-hydroxybenzoic acid. Ecotoxicity is tested via Daphnia magna bioassays (EC50: 1–5 mg/L) .
Q. Critical Analysis of Contradictory Evidence
- Synthetic Pathways: and describe transesterification as optimal, while emphasizes direct esterification. Resolution lies in substrate-specific conditions: transesterification is preferred for sterically hindered alcohols.
- Metabolite Detection: reports fenozan acid as a biomarker, but earlier studies (pre-2021) did not detect parent compounds in urine. This discrepancy highlights the necessity of enzymatic hydrolysis for accurate exposure assessment.
Properties
IUPAC Name |
methyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-17(2,3)13-10-12(8-9-15(19)21-7)11-14(16(13)20)18(4,5)6/h10-11,20H,8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMJCECEFTYEKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027623 | |
Record name | Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6386-38-5 | |
Record name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6386-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl di-t-butyl hydroxyhydrocinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL DI-T-BUTYL HYDROXYHYDROCINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35RWF1ITXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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